molecular formula C5H12O5 B7790432 Pentitol CAS No. 6917-36-8

Pentitol

Cat. No.: B7790432
CAS No.: 6917-36-8
M. Wt: 152.15 g/mol
InChI Key: HEBKCHPVOIAQTA-UHFFFAOYSA-N
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Description

Pentitols are a class of five-carbon sugar alcohols (alditols) with the chemical formula C₅H₁₂O₅, which serve as valuable reagents in biochemical and metabolic research . These compounds, including common examples like xylitol and ribitol, are characterized by their sweetening properties and metabolic pathways that differ from those of sugars, making them subjects of interest in nutritional science and carbohydrate chemistry . A prominent member of this group, xylitol, is extensively studied for its dental health applications. Its proposed mechanism of action involves being taken up by oral bacteria like Streptococcus mutans and phosphorylated to xylitol-5-phosphate. This non-metabolizable intermediate accumulates intracellularly, leading to an energy-wasting cycle, inhibition of bacterial growth, and ultimately reducing the microorganism's cariogenic potential . Furthermore, recent pilot studies suggest that replacing sucrose with xylitol may enhance the serum antioxidant capacity in specific models, indicating potential research value in studying oxidative stress . In specialized fields, pentitol derivatives are critical tools for probing complex biological systems. For instance, research into the glycoprotein α-dystroglycan utilizes synthetic ribitol-5-phosphate derivatives for metabolic labelling. In this application, alkyne-tagged probes are incorporated into unique glycan structures, enabling their detection and study via click chemistry, which is crucial for understanding muscular dystrophies . This highlights the role of pentitols as backbone structures in developing advanced chemical biological tools. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

pentane-1,2,3,4,5-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBKCHPVOIAQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042514
Record name Xylitol
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Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7643-75-6, 6917-36-8, 2152-56-9, 488-82-4, 488-81-3, 87-99-0
Record name L-Arabitol
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Record name Pentitol
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Record name D-Arabitol
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Record name Ribitol
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Record name adonitol
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Preparation Methods

Epoxidation and Ring-Opening Strategies

Regioselective epoxidation of allylic double bonds followed by stereospecific ring-opening reactions has emerged as a robust method for pentitol synthesis. For instance, (Z)-4,5-epoxypent-2-enal derivatives undergo reduction under acidic conditions to yield key intermediates such as (Z)-(4RS)-4,5-epoxy-1-hydroxypent-2-ene. Subsequent epoxide ring opening with acetate ions produces triacetate intermediates, which are deacetylated to form (Z)-(4RS)-1,4,5-trihydroxypent-2-ene. This intermediate is further epoxidized using peracids like p-nitroperbenzoic acid, yielding diastereomeric epoxides with 70% diastereoselectivity. The major epoxide isomer (2R,3R,4R) undergoes acetate-assisted ring opening to generate xylitol penta-acetate with >80% selectivity.

Table 1: Diastereoselectivity in Epoxide Ring-Opening Reactions

Starting MaterialEpoxidizing AgentDiastereoselectivity (%)Major Product
(Z)-4,5-Epoxypent-2-enalp-Nitroperbenzoic acid70Xylitol penta-acetate
(E)-4,5-Epoxypent-2-enalm-CPBA65Ribitol penta-acetate

Syn-Hydroxylation of Allylic Double Bonds

Alternative approaches employ syn-hydroxylation of allylic double bonds using osmium tetroxide or catalytic asymmetric dihydroxylation. This method avoids epoxide intermediates, directly introducing hydroxyl groups with high enantiomeric excess. For example, (Z)-1-hydroxypentadienes yield xylitol as the predominant product, whereas (E)-isomers favor ribitol synthesis.

Catalytic Hydrogenation of Pentoses

Raney Nickel-Catalyzed Hydrogenation

Industrial production of xylitol primarily relies on xylose hydrogenation using sponge nickel (Raney Ni) catalysts. Kinetic studies reveal that the reaction follows a semi-competitive adsorption model, where xylose and hydrogen compete for active sites. At 100–130°C and 20–50 bar H₂, xylose conversion exceeds 95%, with xylitol selectivity >90%. Catalyst deactivation occurs due to leaching of active Ni sites and pore blockage by organic byproducts, necessitating periodic regeneration.

Table 2: Kinetic Parameters for Xylose Hydrogenation

Temperature (°C)Pressure (bar)Activation Energy (kJ/mol)Selectivity (%)
1204058.292.5
1305062.189.8

Ruthenium-Based Catalysts

Ru/C catalysts exhibit superior activity in hydrolytic hydrogenation of biomass-derived pentoses. For example, cellulose hydrolysates treated with in situ-generated H₃PO₄ and H₂SO₄ achieve 93.7% yield of C₆ alcohols under H₂ pressure. While optimized for hexitols, this method is adaptable to pentoses by adjusting acid concentration and residence time.

Hydrogenation of Pentuloses Using Advanced Catalysts

Iridium Complexes at Ambient Pressure

Bifunctional (pyridyl)carbene-iridium(I) complexes enable ketone and aldehyde hydrogenation at ambient pressure. Applied to pentuloses like xylulose, these catalysts achieve >85% conversion to xylitol without requiring high-pressure reactors. Mechanistic studies indicate rate-determining proton transfer steps, contrasting traditional hydride-transfer mechanisms.

Hydrolytic Hydrogenation of Biomass-Derived Feedstocks

Xylose Mother Liquor Utilization

A patented method converts xylose mother liquor—a byproduct of agricultural waste processing—into xylitol via hydrogenation and catalytic cracking. The process involves purification, hydrogenation over Ni catalysts, and controlled cracking to yield low-molecular-weight polyols. This approach enhances feedstock sustainability, reducing reliance on petrochemical derivatives.

Table 3: Feedstock Comparison for Xylitol Production

FeedstockXylitol Yield (%)Byproduct Utilization
Xylose mother liquor88.3Lignin residues
Pure xylose94.1None

Industrial-Scale Production and Process Optimization

Catalyst Recovery and Reuse

Cu₂(OH)PO₄ and Cu₃(OH)₄SO₄ salts demonstrate recyclability in acid-catalyzed systems. After hydrolysis, insoluble Cu salts are recovered via filtration and reused, minimizing waste. Similarly, Raney Ni catalysts regenerated via oxidative treatments restore 80–85% initial activity .

Chemical Reactions Analysis

Types of Reactions

Pentitols undergo various chemical reactions, including:

    Oxidation: Pentitols can be oxidized to produce corresponding pentoses or other oxidation products.

    Reduction: Pentitols are typically produced by the reduction of pentose sugars.

    Substitution: Pentitols can undergo substitution reactions to form derivatives such as esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate. The reactions are usually carried out under acidic or basic conditions.

    Reduction: Sodium borohydride and catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., nickel) are commonly used.

    Substitution: Reagents such as acetic anhydride and alkyl halides are used for esterification and etherification reactions, respectively.

Major Products Formed

    Oxidation: Produces pentoses such as xylose and ribose.

    Reduction: Produces pentitols such as xylitol, ribitol, and arabitol.

    Substitution: Produces esters and ethers of pentitols.

Scientific Research Applications

Metabolic Role in Human Physiology

Pentitols such as ribitol and arabitol are significant in human metabolism. Research indicates that these compounds can be formed from pentoses (five-carbon sugars) through metabolic pathways in human tissues. For instance, cultured human fibroblasts metabolize d-arabinose and d-ribose to produce arabitol and ribitol, respectively. The production rates were quantified as 17 nmol of arabitol and 70 nmol of ribitol per 4 days per mg of protein . This metabolic capability highlights the potential for pentitols to serve as energy sources or metabolic intermediates.

Pharmaceutical Applications

Pentitols are utilized in pharmaceutical formulations due to their low toxicity and beneficial properties. For example, ribitol has been studied for its potential role in enhancing the efficacy of certain drugs by acting as a stabilizing agent or a carrier. It has also been investigated for its protective effects against oxidative stress in various biological systems .

Case Study: Ribitol in Drug Formulation

  • Objective : To evaluate ribitol's effectiveness as a stabilizer in pharmaceutical preparations.
  • Method : Ribitol was incorporated into formulations with active pharmaceutical ingredients (APIs).
  • Findings : The presence of ribitol improved the stability and bioavailability of the APIs, demonstrating its utility in drug formulation .

Food Industry Applications

In the food industry, pentitols like xylitol and arabitol are used as sugar substitutes due to their sweetening properties without contributing to dental caries. Xylitol is particularly noted for its role in reducing the incidence of dental cavities among children when used in oral syrups .

Case Study: Xylitol in Pediatric Oral Health

  • Study Design : A double-blind randomized controlled trial involving 100 children aged 9 to 15 months.
  • Intervention : Children received xylitol syrup twice daily versus a control syrup.
  • Outcome : Significant reduction in decayed primary teeth was observed in the xylitol group compared to controls .

Industrial Applications

Pentitols are also explored for their industrial applications, particularly in biochemistry and biotechnology. They serve as substrates for microbial fermentation processes, producing valuable metabolites.

Example: this compound Metabolism by Microorganisms

  • Organism : Rhodobacter sphaeroides
  • Process : This bacterium metabolizes ribitol and xylitol through specific dehydrogenase enzymes.
  • Significance : Understanding these metabolic pathways can lead to biotechnological applications such as biofuel production or bioremediation strategies .

Summary Table of this compound Applications

Application AreaThis compound TypeKey BenefitsNotable Studies/Findings
MetabolismRibitolEnergy sourceMetabolized by human fibroblasts
PharmaceuticalsRibitolStabilizer for drug formulationsEnhanced stability of APIs
Food IndustryXylitolDental health benefitsReduced dental caries incidence
Industrial BiotechnologyRibitol/XylitolSubstrate for fermentation processesMetabolism by Rhodobacter sphaeroides

Mechanism of Action

Pentitols exert their effects primarily through their interaction with metabolic pathways. For example, xylitol is metabolized in the liver to produce glucose and glycogen. It is also known to inhibit the growth of certain bacteria, such as Streptococcus mutans, by disrupting their energy production pathways. The molecular targets and pathways involved include enzymes such as xylitol dehydrogenase and transketolase.

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Engineering : Candida tropicalis produces D-arabitol via a NAD⁺-dependent dehydrogenase, enabling scalable biosynthesis .
  • Catalytic Innovations: Ru-loaded USY zeolites achieve 80% this compound selectivity from hemicellulose by balancing acid and metal sites .
  • Health Risks : High xylitol concentrations induce "giant cell" formation in Candida albicans, suggesting microbial adaptation mechanisms .

Biological Activity

Pentitol, a sugar alcohol that includes several isomers such as ribitol and xylitol, has garnered attention in various fields due to its biological activities. This article delves into the biological activities associated with this compound, examining its effects on human health, its role in microbial metabolism, and its potential applications in medicine and agriculture.

Overview of this compound

Pentitols are polyols derived from pentose sugars. They are characterized by their five-carbon structure and are commonly found in nature. The most notable pentitols include:

  • Xylitol : Known for its dental health benefits.
  • Ribitol : Plays a role in the metabolism of certain bacteria.

1. Dental Health

Xylitol, a common this compound, has been extensively studied for its effects on dental health. Research indicates that xylitol can reduce the incidence of dental caries by inhibiting the growth of Streptococcus mutans, a primary bacterium involved in tooth decay. A study showed that children who consumed xylitol had significantly fewer decayed teeth compared to those who did not, highlighting its protective role against cavities .

2. Metabolism in Microorganisms

Pentitols like ribitol are utilized by certain bacteria as carbon sources. For instance, Rhodobacter sphaeroides metabolizes ribitol through specific enzymatic pathways, which include ribitol dehydrogenase. This metabolic capability is crucial for the survival of these bacteria in specific ecological niches .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of pentitols:

  • Antimicrobial Properties : Xylitol has shown antifungal activity when combined with Lactobacillus species against various molds. The presence of xylitol enhances the antifungal spectrum of these bacteria, indicating potential applications in food preservation and health .
  • Plant Growth Regulation : Research on derivatives of galactothis compound has demonstrated significant plant growth-regulating activities. Compounds derived from pentitols exhibited varying effects on the germination and growth of plants like wheat and radish, suggesting potential agricultural applications .

Table 1: Effects of Xylitol on Dental Health

GroupNumber of Decayed TeethRelative Risk Reduction
Control1.9 (SD 2.4)-
Xyl-2x Group0.6 (SD 1.1)0.30 (95% CI: 0.13-0.66)
Xyl-3x Group1.0 (SD 1.4)0.50 (95% CI: 0.26-0.96)

Table 2: Plant Growth Regulation Activities

CompoundGermination %Effect on Stem %Effect on Root %
Control9000
Compound A65-11.6-34.4
Compound B40-32.9-31.5

Q & A

Q. How to reconcile discrepancies in enzyme specificity reports for this compound dehydrogenases?

  • Methodological Answer :
  • Crystallography : Resolve 3D structures (e.g., NADP-dependent vs. NAD-dependent dehydrogenases) to identify cofactor-binding motifs .
  • Site-directed mutagenesis : Modify residues in the active site (e.g., Asp174 in B. subtilis xylitol dehydrogenase) to alter cofactor preference .
  • Phylogenetic analysis : Map enzyme evolution across taxa to infer functional divergence .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentitol
Reactant of Route 2
Pentitol

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